7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine 7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15983866
InChI: InChI=1S/C8H6ClNO/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-3H,1,4H2
SMILES:
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol

7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine

CAS No.:

Cat. No.: VC15983866

Molecular Formula: C8H6ClNO

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine -

Specification

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
IUPAC Name 7-chloro-3-methylidenefuro[2,3-c]pyridine
Standard InChI InChI=1S/C8H6ClNO/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-3H,1,4H2
Standard InChI Key VZDPLYIZRAKBDY-UHFFFAOYSA-N
Canonical SMILES C=C1COC2=C1C=CN=C2Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 7-chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine, reflecting its fused bicyclic structure. The numbering system places the chlorine substituent at position 7 of the pyridine ring, while the methylene group resides at position 3 of the partially saturated furan ring . The molecular formula C8H6ClNO\text{C}_8\text{H}_6\text{ClNO} confirms the presence of one chlorine atom, one oxygen atom, and one nitrogen atom within the fused system.

Structural Characterization

The compound’s structure combines a pyridine ring fused to a 2,3-dihydrofuran moiety, with a methylene group (CH2\text{CH}_2) bridging positions 2 and 3 of the dihydrofuran component. This arrangement creates a rigid bicyclic framework that influences its electronic and steric properties. X-ray crystallography data for analogous compounds, such as 6,7-dihydrofuro[3,4-c]pyridines, reveal planar aromatic pyridine rings and puckered dihydrofuran segments .

Table 1: Key Identifiers of 7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine

PropertyValueSource
CAS Number174469-14-8
Molecular FormulaC8H6ClNO\text{C}_8\text{H}_6\text{ClNO}
Molecular Weight167.59 g/mol
IUPAC Name7-chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine

Synthesis and Reaction Pathways

Cyclization Strategies

Recent advances in fused heterocycle synthesis provide insights into potential routes for constructing the furopyridine core. A 2025 study demonstrated that N-homopropargylic β-enaminones undergo iodine-mediated cyclization to yield dihydrofuropyridines . While this method specifically produced 6,7-dihydrofuro[3,4-c]pyridines, analogous strategies could be adapted for synthesizing 7-chloro-3-methylene derivatives. Key steps include:

  • Iodonium Ion Formation: Reaction of β-enaminones with molecular iodine generates iodonium intermediates.

  • Nucleophilic Attack: The alkyne moiety attacks the iodonium ion, forming a vinyl cation.

  • Cyclization: Trapping the cation with a ketone functionality induces ring closure .

Functionalization of Precursors

Alternative routes may involve modifying preformed dihydrofuropyridine derivatives. For example, (7-chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol (CAS 174469-04-6) could serve as a precursor . Dehydration of the methanol group via acid catalysis or Mitsunobu conditions might introduce the methylene moiety, yielding the target compound.

Table 2: Hypothetical Synthesis Pathway

StepReactionReagents/Conditions
1Cyclization of β-enaminonesI2\text{I}_2, Cs2_2CO3_3, DCM, reflux
2ChlorinationPOCl3_3, DMAP, 80°C
3DehydrationH2SO4\text{H}_2\text{SO}_4, Δ

Physicochemical Properties

Experimental data for this compound remain limited, but computational and analogous studies offer approximations:

  • Solubility: Likely low aqueous solubility due to aromatic and nonpolar regions.

  • Stability: The conjugated system may confer resistance to oxidation, though the methylene group could pose susceptibility to electrophilic attack.

  • Spectroscopic Features:

    • IR: Expected C=O stretch absent (distinguishing it from ketone-containing analogs) .

    • NMR: Distinct signals for the methylene protons (δ5.25.6\delta \approx 5.2–5.6 ppm) and pyridine aromatic protons .

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